4-Fluoroisoindoline Hydrochloride
Overview
Description
4-Fluoroisoindoline Hydrochloride is an organic compound with the molecular formula C8H8FN · HCl and a molecular weight of 173.62 g/mol . . This compound is characterized by the presence of a fluorine atom attached to the isoindoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroisoindoline Hydrochloride involves the reaction of 1,2-dichlorobenzyl-3-fluorine with methylamine solution and triethylamine . The reaction is carried out at 80°C for 1 hour, monitored by thin layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and petroleum ether is added. The mixture is stirred, filtered, and the solvent is removed under vacuum to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoroisoindoline Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different isoindoline derivatives.
Scientific Research Applications
4-Fluoroisoindoline Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoroisoindoline Hydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoroindole
- 4-Fluorotoluene
- 4-Fluorobenzylamine
- 3-Chloro-4-fluorobenzaldehyde
- 4-Fluorobenzylsulfonyl chloride
Uniqueness
4-Fluoroisoindoline Hydrochloride is unique due to its specific structure, which includes a fluorine atom attached to the isoindoline ring. This structural feature imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNPYNGKUKUSFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655039 | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924305-06-6 | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-1H-isoindoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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